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A Note on Tin-120: It is a common misconception that Tin-120 (¹²⁰Sn), being the most

abundant isotope of tin, is suitable for Nuclear Magnetic Resonance (NMR) studies. However,

the principles of NMR spectroscopy require atomic nuclei to possess a non-zero nuclear spin.

Isotopes with even mass numbers, such as ¹²⁰Sn, have a nuclear spin of 0 and are therefore

NMR-inactive.[1]

Fortunately, tin possesses three stable isotopes with a nuclear spin of 1/2 that are NMR-active:

¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn.[2] Among these, ¹¹⁹Sn is the most frequently studied due to its higher

natural abundance and greater sensitivity.[2][3] These application notes and protocols will,

therefore, focus on the practical use of these NMR-active isotopes, primarily ¹¹⁹Sn, for

researchers, scientists, and professionals in drug development.

Application Notes
Applications in Drug Discovery and Development
NMR spectroscopy is an indispensable analytical tool in the pharmaceutical industry, providing

critical insights from initial hit identification to final product characterization.[4][5][6][7] While not

as common as ¹H or ¹³C NMR, ¹¹⁹Sn NMR offers specialized applications, particularly for tin-

containing compounds.

Structural Elucidation: For organotin compounds or metal-based drug candidates containing

tin, ¹¹⁹Sn NMR is a powerful technique for confirming molecular structure, determining the

coordination environment of the tin center, and identifying impurities.[4]
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Binding Studies: NMR can provide atomic-level details on the interactions between a drug

candidate and its biological target.[7][8][9] ¹¹⁹Sn NMR can be employed to study the binding

of tin-containing molecules to proteins or nucleic acids by observing changes in the tin

chemical shift upon interaction.

Formulation and Stability: NMR is used to analyze the composition of drug products and

identify degradation products during stability studies.[4] For formulations containing tin-based

excipients or active ingredients, ¹¹⁹Sn NMR can track the chemical integrity of the tin species

over time.

Applications in Materials Science
Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of

inorganic materials where solution-state methods are not applicable.[10]

Catalysts and Zeolites: ¹¹⁹Sn ssNMR provides detailed information about the local

environment of tin atoms incorporated into catalytic frameworks, such as zeolites.[10] It can

distinguish between different coordination states and help elucidate the nature of active sites.

Polymers and Glasses: In tin-containing polymers or glasses, ¹¹⁹Sn ssNMR can probe the

connectivity and local geometry around the tin centers, offering insights into the material's

bulk properties.[10]

Perovskites and Oxides: This technique is used to study the structure of advanced materials

like tin halide perovskites and ternary tin oxides.[10][11] It can identify different

crystallographic sites, characterize structural distortions, and detect degradation products.

[12]

Applications in Inorganic and Organometallic Chemistry
The primary application of tin NMR lies in the structural characterization of inorganic and

organometallic tin compounds.[2][3][13][14][15]

Coordination Chemistry: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination

number and geometry of the tin atom, making it an excellent probe for studying coordination

compounds in solution.[13]
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Structural Analysis: Scalar (J) coupling between tin and other NMR-active nuclei (e.g., ¹H,

¹³C, ³¹P, ¹⁹F) provides definitive information about bonding and molecular connectivity.[2][3]

Dynamic Processes: Variable-temperature (VT) NMR experiments can be used to study

dynamic processes such as ligand exchange, fluxionality in molecules, and chemical

equilibria by observing changes in chemical shifts and linewidths.[13]

Quantitative Data Summary
The following tables summarize key NMR parameters for the active tin isotopes.

Table 1: NMR Properties of Active Tin Isotopes

Isotope
Natural
Abundance
(%)

Spin (I)

Gyromagne
tic Ratio
(10⁷ rad T⁻¹
s⁻¹)

Resonance
Frequency
(MHz) at
11.744 T

Relative
Sensitivity
(vs. ¹H)

¹¹⁵Sn 0.34 1/2 -8.8013 163.498 3.50 x 10⁻²

¹¹⁷Sn 7.68 1/2 -9.5888 178.126 4.52 x 10⁻²

¹¹⁹Sn 8.59 1/2 -10.0317 186.362 5.18 x 10⁻²

Data sourced from IMSERC, Northwestern University.[3]

Table 2: Illustrative ¹¹⁹Sn Chemical Shift Ranges for Various Compound Classes
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Compound Class Coordination Number
Typical Chemical Shift
Range (ppm)

Organotin(IV) Halides
(R₃SnX)

4 +160 to 0

Tetraorganotins (R₄Sn) 4 +40 to -160

Diorganotin(IV) Dihalides

(R₂SnX₂)
4-6 +210 to -230

Organotin(IV) Hydrides

(R₃SnH)
4 -80 to -220

Stannocenes (Sn(II)) - -700 to -2200

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm. Ranges are approximate.[2]

[3]

Table 3: Representative ¹¹⁹Sn Scalar Coupling Constants (J)

Coupling Nuclei Coupling Type
Typical Frequency Range
(Hz)

¹¹⁹Sn-¹H ¹J 1750 - 3000

¹¹⁹Sn-¹H ²J ~50

¹¹⁹Sn-¹³C ¹J 1200 - 1500

¹¹⁹Sn-¹⁹F ¹J 130 - 2000

¹¹⁹Sn-³¹P ¹J 50 - 2400

Data sourced from the University of Ottawa.[2]

Experimental Protocols
Protocol 1: Solution-State ¹¹⁹Sn NMR of an Organotin
Compound
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Objective: To acquire a one-dimensional ¹¹⁹Sn{¹H} NMR spectrum for structural characterization

of a routine organotin compound.

Workflow Diagram:
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Caption: General workflow for a solution-state NMR experiment.
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1. Materials & Equipment

Organotin compound (50-100 mg for good signal-to-noise)

High-purity deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).[16][17]

5 mm NMR tubes (ensure they are clean and dry).[18][19]

Glass Pasteur pipette and filter plug (e.g., glass wool or a Kimwipe piece).[18][19][20]

External reference standard: Tetramethyltin (SnMe₄) in a sealed capillary, if not referencing

electronically.[3]

NMR Spectrometer with a broadband probe.

2. Sample Preparation

Weigh approximately 50-100 mg of the solid sample. For a liquid sample, use 1-2 drops.[17]

Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a small vial.[20]

Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.[19]

Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter,

which can degrade spectral quality.[19][20] The final sample height should be 4-5 cm.[16][18]

Cap the NMR tube securely and label it clearly.[16][20]

3. Instrument Setup & Data Acquisition

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the solvent and perform magnetic field shimming to

optimize homogeneity.[21]

Tune the probe to the ¹¹⁹Sn frequency (e.g., ~186.4 MHz on an 11.7 T / 500 MHz

spectrometer).[3]
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Load a standard ¹¹⁹Sn acquisition parameter set and adjust as needed. Key parameters are

listed in Table 4.

Table 4: Recommended Acquisition Parameters for ¹¹⁹Sn NMR

Parameter Recommended Value Rationale

Pulse Program
zgpg30 or similar (proton-
gated decoupling)

Provides ¹H decoupling
during acquisition only,
minimizing negative NOE
effects.[3]

Pulse Width (p1) 30-45° flip angle

A smaller flip angle allows for a

shorter relaxation delay,

improving time efficiency.

Spectral Width (sw)
~500-1000 ppm (e.g., ~93 -

186 kHz)

The chemical shift range of tin

is very wide.[2][3] Adjust based

on the expected compound

class.

Acquisition Time (aq) 0.5 - 1.0 s

Governs digital resolution. A

longer time provides better

resolution.[22][23]

Relaxation Delay (d1) 5 - 10 s

Tin nuclei can have long T₁

relaxation times.[24] This delay

must be sufficient to allow for

full relaxation and ensure

quantitative accuracy.[25]

Number of Scans (ns) 64 to 1024+

Depends on sample

concentration. More scans are

needed for dilute samples to

improve the signal-to-noise

ratio.[23]

| Temperature | 298 K (or as required) | Maintain a stable temperature.[26] |

Start the acquisition.
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4. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform zero-order and first-order phase correction.

Apply a baseline correction algorithm.

Reference the spectrum. Use the absolute frequency reference (Xi scale) or an external

standard (SnMe₄ at 0 ppm).[3]

Analyze the resulting spectrum for chemical shifts, multiplicities, and coupling constants.

Protocol 2: Solid-State ¹¹⁹Sn MAS NMR of an Inorganic
Material
Objective: To characterize the local coordination environments of tin in a powdered solid

material using Magic Angle Spinning (MAS).

Logic Diagram for Experiment Selection:
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Caption: Decision tree for selecting a suitable tin NMR experiment.

1. Materials & Equipment

Powdered inorganic sample (e.g., tin oxide, zeolite).

Solid-state NMR rotor (e.g., 4 mm ZrO₂).

Rotor packing tools.

Solid-state NMR spectrometer equipped with a MAS probe.
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2. Sample Preparation

Ensure the sample is a fine, dry powder.

Carefully pack the sample into the MAS rotor, ensuring it is balanced and free of air pockets.

This is critical for stable spinning.

Securely cap the rotor.

3. Instrument Setup & Data Acquisition

Insert the rotor into the MAS probe.

Set the magic angle (54.74°) precisely. This is often done by optimizing the signal of a

standard sample like KBr.

Spin the sample to the desired MAS rate (e.g., 10-15 kHz). Higher spinning rates help

average out anisotropies and resolve different tin sites.

Tune the probe to the ¹¹⁹Sn frequency.

Select an appropriate pulse sequence:

Direct Polarization (DP-MAS): A simple pulse-acquire experiment. It is quantitative but

may require long experiment times if T₁ is long.

Cross-Polarization (CP-MAS): Transfers magnetization from abundant spins (like ¹H) to

¹¹⁹Sn. This enhances sensitivity but is not inherently quantitative. It is only effective if

protons are in close proximity to the tin atoms.

Set key acquisition parameters (typical values):

Pulse Width: Calibrated 90° pulse.

Spectral Width: 1000-2000 ppm, to cover a wide range of possible solid-state

environments.
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Recycle Delay: Must be > 5 * T₁. T₁ values in solids can be very long (seconds to

minutes).

Contact Time (for CP-MAS): 1-10 ms, requires optimization.

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Data Processing

Apply Fourier transformation and phase correction.

Reference the spectrum using a known solid secondary standard.

Analyze the spectrum for isotropic chemical shifts and spinning sidebands. The positions of

the isotropic peaks reveal the different chemical environments of tin in the solid.

Conceptual Diagram of Spin-Lattice (T₁) Relaxation

1. Thermal Equilibrium

2. After 180° Pulse

3. Relaxation (time, t)

Mz = M₀

Mz = -M₀

RF Pulse

Mz(t) → M₀

Wait time (τ)

T₁ Process

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b083160?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: T₁ relaxation is the process of magnetization returning to equilibrium along the z-axis.

[24][27][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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